![molecular formula C19H18FN5O4S3 B2889392 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-91-4](/img/structure/B2889392.png)
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18FN5O4S3 and its molecular weight is 495.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study highlights the synthesis and characterization of new compounds with potential application in photodynamic therapy (PDT). The investigated compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. This indicates a remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, emphasizing its value in medical research and cancer treatment strategies (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agent Development
Another research focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found that most synthesized compounds exhibited promising anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).
Chemosensor Development
Research into the development of novel fluorescent chemosensors with high selectivity towards specific ions in neutral buffer aqueous solutions represents another significant application. One study developed a probe with excellent selectivity and sensitivity for Pb(II) ions, demonstrating the compound's potential in environmental monitoring and safety assessments (Cao et al., 2011).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)15-8-6-12(7-9-15)17(27)22-18-23-24-19(31-18)30-11-16(26)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMULYPMOKGLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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